Cas no 2137095-24-8 (tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate)

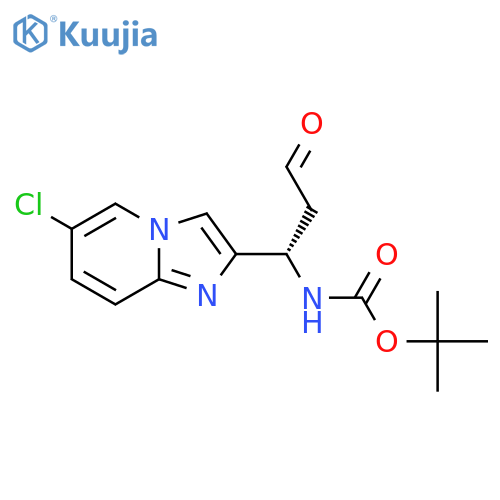

2137095-24-8 structure

商品名:tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate

tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate

- EN300-1164872

- tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate

- 2137095-24-8

-

- インチ: 1S/C15H18ClN3O3/c1-15(2,3)22-14(21)18-11(6-7-20)12-9-19-8-10(16)4-5-13(19)17-12/h4-5,7-9,11H,6H2,1-3H3,(H,18,21)/t11-/m0/s1

- InChIKey: JUTHFLPAKIGPOA-NSHDSACASA-N

- ほほえんだ: ClC1C=CC2=NC(=CN2C=1)[C@H](CC=O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 323.1036691g/mol

- どういたいしつりょう: 323.1036691g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 72.7Ų

tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1164872-10000mg |

tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |

2137095-24-8 | 10000mg |

$8234.0 | 2023-10-03 | ||

| Enamine | EN300-1164872-250mg |

tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |

2137095-24-8 | 250mg |

$1762.0 | 2023-10-03 | ||

| Enamine | EN300-1164872-1000mg |

tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |

2137095-24-8 | 1000mg |

$1915.0 | 2023-10-03 | ||

| Enamine | EN300-1164872-5000mg |

tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |

2137095-24-8 | 5000mg |

$5553.0 | 2023-10-03 | ||

| Enamine | EN300-1164872-50mg |

tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |

2137095-24-8 | 50mg |

$1608.0 | 2023-10-03 | ||

| Enamine | EN300-1164872-1.0g |

tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |

2137095-24-8 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1164872-2500mg |

tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |

2137095-24-8 | 2500mg |

$3752.0 | 2023-10-03 | ||

| Enamine | EN300-1164872-500mg |

tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |

2137095-24-8 | 500mg |

$1838.0 | 2023-10-03 | ||

| Enamine | EN300-1164872-100mg |

tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |

2137095-24-8 | 100mg |

$1685.0 | 2023-10-03 |

tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

2137095-24-8 (tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 4964-69-6(5-Chloroquinaldine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬